molecular formula C8H5ClN2S B1265915 5-Chloro-3-phenyl-1,2,4-thiadiazole CAS No. 24255-23-0

5-Chloro-3-phenyl-1,2,4-thiadiazole

Cat. No. B1265915
CAS RN: 24255-23-0
M. Wt: 196.66 g/mol
InChI Key: FJDVOZDQWUMILL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Chloro-3-phenyl-1,2,4-thiadiazole and related compounds often involves cyclization reactions and the use of catalysts to achieve the desired thiadiazole ring. For instance, the synthesis of related 1,3,4-thiadiazole derivatives has been achieved through reactions catalyzed by manganese(II) nitrate, leading to the formation of thiadiazole rings via loss of water or hydrogen sulfide molecules (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including those similar to 5-Chloro-3-phenyl-1,2,4-thiadiazole, has been extensively studied using techniques like X-ray diffraction, NMR, and DFT calculations. These studies reveal detailed information about bond lengths, angles, and the overall geometry of the molecules, contributing to a deeper understanding of their chemical behavior (Kerru et al., 2019).

Scientific Research Applications

Application 1: Antimicrobial Activity

  • Methods of Application : The compounds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .
  • Results or Outcomes : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .

Application 2: Antibacterial Activity

  • Methods of Application : The molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .
  • Results or Outcomes : The molecules were found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis .

Application 3: Anticancer Agents

  • Summary of Application : Thiadiazole derivatives have been studied for their potential as anticancer agents. They have shown efficacy in vitro and/or in vivo across various cancer models .
  • Methods of Application : The specific methods of application or experimental procedures can vary widely depending on the specific derivative and cancer model being studied .
  • Results or Outcomes : The results also vary, but overall, thiadiazole derivatives have shown promise as potential anticancer agents .

Application 4: Antibacterial Activity

  • Summary of Application : 1,3,4-thiadiazole molecules were synthesized and their antibacterial activity was studied against various bacteria strains .
  • Methods of Application : The molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .
  • Results or Outcomes : The molecules were found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis .

Application 5: Antiviral Agents

  • Summary of Application : 1,2,4-Triazole motif, which is similar to 1,3,4-thiadiazole, has been embedded into more than 30 approved and marketed medicines as well as more than 100 investigational and experimental drugs . One of them is Ribavirin, an antiviral medication used to treat respiratory syncytial virus infection, hepatitis C, and many other viral diseases .
  • Methods of Application : The specific methods of application or experimental procedures can vary widely depending on the specific derivative and virus being studied .
  • Results or Outcomes : Ribavirin has been included into the World Health Organization’s List of Essential Medicines. Moreover, recent studies confirmed the successful application of ribavirin as a cure of COVID-19 .

Application 6: Antibacterial Activity

  • Summary of Application : 1,3,4-thiadiazole molecules were synthesized and their antibacterial activity was studied against various bacteria strains .
  • Methods of Application : The molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .
  • Results or Outcomes : The molecules were found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis, while molecules 1, 3 and 4 had an inhibitory effect on Staphylococcus epidermidis and alpha Streptococcus haemolyticus .

Safety And Hazards

Safety data sheets indicate that dust formation should be avoided when handling 5-Chloro-3-phenyl-1,2,4-thiadiazole . Breathing in mist, gas, or vapours should be avoided, and contact with skin and eyes should be prevented . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

5-chloro-3-phenyl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2S/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDVOZDQWUMILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178953
Record name 5-Chloro-3-phenyl-1,2,4-thiadiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-phenyl-1,2,4-thiadiazole

CAS RN

24255-23-0
Record name NSC 518113
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Record name 24255-23-0
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Record name 5-Chloro-3-phenyl-1,2,4-thiadiazole
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Record name 5-chloro-3-phenyl-1,2,4-thiadiazole
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Synthesis routes and methods I

Procedure details

Was prepare in the same manner as 2-Chloro-5-phenyl-1,3,4-thiadiazole, from 5-amino-3-phenyl-1,2,4-thiadiazole.
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of benzamidine hydrochloride (5.00 g, 31.9 mmol) and perchloromethyl mercaptan (3.43 ml, 39.2 mmol) in dichloromethane (32 ml) was added dropwise a solution of sodium hydroxide (6.38 g, 160 mmol) in water (13 ml) under ice-cooling. Then, the reaction mixture was stirred under ice-cooling for 1 hour and at room temperature for 1 hour. The organic layer was separated, washed with water, and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1) to give 2.90 g (46.2%) of the desired product as a solid.
Quantity
5 g
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reactant
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3.43 mL
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reactant
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6.38 g
Type
reactant
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32 mL
Type
solvent
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Name
Quantity
13 mL
Type
solvent
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Yield
46.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
10
Citations
M Baumann, IR Baxendale - Bioorganic & Medicinal Chemistry, 2017 - Elsevier
A continuous flow process is presented that enables the efficient synthesis and derivatization of 1,2,4-thiadiazole heterocycles. Special attention was given to the safe handling of the …
Number of citations: 12 www.sciencedirect.com
LM Games, RA Hites - Analytical Chemistry, 1977 - ACS Publications
Extraction of the organic compounds from a dye manufacturing plant wastewater with methylene chloride revealed the presence of several chemicals, some of which may be po-tentially …
Number of citations: 131 pubs.acs.org
M BEYTUR, O AKYILDIRIM - isres.org
Heterocyclic compounds containing structural parts specific to natural biologically active substances are being designed as a database to create new drugs over time. Thiadiazoles are …
Number of citations: 0 www.isres.org
C Changtong - Synthesis, 2005 - core.ac.uk
Photochemistry studies of phenyl substituted-1, 2, 4-thiadiazoles have revealed that 5-phenyl-1, 2, 4-thiadiazoles 31, 90, 98, 54 and 47 undergo a variety of photochemical reactions …
Number of citations: 2 core.ac.uk
M Kono, T Matsumoto, T Kawamura… - Bioorganic & medicinal …, 2013 - Elsevier
A series of piperazine ureas was designed, synthesized, and evaluated for their potential as novel orally available fatty acid amide hydrolase (FAAH) inhibitors that are therapeutically …
Number of citations: 46 www.sciencedirect.com
CJ Burchell - 2005 - research-repository.st-andrews.ac …
This thesis describes the general area of chalcogen-carbon-nitrogen compounds. The first part of Chapter 1 provides an introduction to chalcogen donor ligands. The second part of …
G Li, B Meng, B Yuan, Y Huan, T Zhou, Q Jiang… - European Journal of …, 2020 - Elsevier
A series of xanthine compounds derived from the previous hit 20i with modification on the terminal side chain was discovered through ring formation strategy. Systematic optimization of …
Number of citations: 28 www.sciencedirect.com
FX Tavares, DN Deaton, LR Miller… - Journal of medicinal …, 2004 - ACS Publications
Osteoporosis is a disease characterized by skeletal fragility. Cathepsin K, a lysosomal cysteine protease, has been implicated in the osteoclast mediated bone resorption. Inhibitors of …
Number of citations: 25 pubs.acs.org
HHA Asiri - 2020 - orca.cardiff.ac.uk
Antimicrobial resistance is a global public health issue which significantly threatens human life. There are approximately 50,000 deaths in the USA and Europe per year owing to …
Number of citations: 2 orca.cardiff.ac.uk
AR Katritzky, J Banerji, A Boonyarakvanich… - Journal of the …, 1979 - pubs.rsc.org
Cycloaddition products have been prepared from 3-hydroxypyridinium betaines containing N-carbamoyl, N-phenyl-thiomethyl, N-thiadiazoyl, N-benzylideneamino-, and N-4-pyridyl …
Number of citations: 11 pubs.rsc.org

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